2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride is an organic compound with the molecular formula C10H12ClNO3. It is known for its unique structure, which includes a dihydrobenzo[b][1,4]dioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid. This is then subjected to Curtius rearrangement, hydrolysis, and salification to yield the final product .
Industrial Production Methods
For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvents and reaction temperatures is crucial to increase yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride
- 2-Amino-3′,4′-(ethylenedioxy)acetophenone hydrochloride
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride .
Uniqueness
What sets 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride apart is its dihydrobenzo[b][1,4]dioxin moiety, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5H,3-4,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOCJGFHQBCQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588641 | |
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-31-1 | |
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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